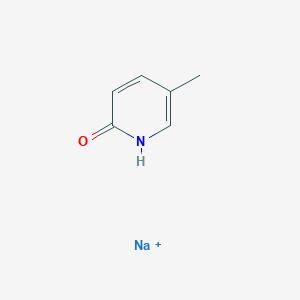
(+)-Hyoscyamine
Overview
Description
(+)-Hyoscyamine is a tropane alkaloid found in plants of the Solanaceae family, such as henbane (Hyoscyamus niger), deadly nightshade (Atropa belladonna), and jimsonweed (Datura stramonium). It is a naturally occurring compound with significant pharmacological properties, primarily known for its anticholinergic effects. This compound is the levorotatory isomer of hyoscyamine and is more pharmacologically active than its dextrorotatory counterpart.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Hyoscyamine involves several steps, starting from tropinone, which is a key intermediate in the synthesis of tropane alkaloids. The synthetic route typically includes the following steps:
Reduction of Tropinone: Tropinone is reduced to tropine using a reducing agent such as sodium borohydride.
Esterification: Tropine is then esterified with tropic acid to form tropinyl tropate.
Resolution: The racemic mixture of hyoscyamine is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral resolving agent.
Industrial Production Methods
Industrial production of this compound often involves the extraction of the compound from plant sources, followed by purification processes. The plants are harvested, dried, and subjected to solvent extraction to obtain crude alkaloid extracts. These extracts are then purified using techniques such as chromatography to isolate this compound.
Chemical Reactions Analysis
Types of Reactions
(+)-Hyoscyamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form tropinone.
Hydrolysis: The ester bond in this compound can be hydrolyzed to yield tropine and tropic acid.
Substitution: The hydroxyl group in tropine can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Tropinone
Hydrolysis: Tropine and tropic acid
Substitution: Various substituted tropine derivatives
Scientific Research Applications
(+)-Hyoscyamine has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other tropane alkaloids and derivatives.
Biology: this compound is studied for its effects on the nervous system, particularly its anticholinergic properties.
Medicine: It is used in the treatment of various medical conditions, including gastrointestinal disorders, motion sickness, and Parkinson’s disease.
Industry: this compound is used in the pharmaceutical industry for the production of medications that require anticholinergic activity.
Mechanism of Action
(+)-Hyoscyamine exerts its effects by blocking the action of acetylcholine at muscarinic receptors in the nervous system. This inhibition leads to a decrease in the activity of the parasympathetic nervous system, resulting in effects such as reduced gastrointestinal motility, decreased salivation, and relaxation of smooth muscles. The molecular targets of this compound include muscarinic acetylcholine receptors, which are involved in various physiological processes.
Comparison with Similar Compounds
(+)-Hyoscyamine is similar to other tropane alkaloids, such as atropine and scopolamine. it has unique properties that distinguish it from these compounds:
Atropine: Atropine is a racemic mixture of this compound and (-)-Hyoscyamine. While both have anticholinergic effects, this compound is more potent.
Scopolamine: Scopolamine has similar anticholinergic effects but is more commonly used for its sedative properties.
List of Similar Compounds
- Atropine
- Scopolamine
- Tropine
- Tropic acid
Properties
IUPAC Name |
[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2R)-3-hydroxy-2-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13-,14+,15?,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUNBYITZUJHSG-QXULXFAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@@H](CO)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201045952 | |
| Record name | D-Hyoscyamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201045952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
SLIGHTLY SOL IN WATER; VERY SOL IN ALCOHOL, ETHER, BENZENE, CHLOROFORM | |
| Record name | (+)-HYOSCYAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3553 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
NEEDLES FROM DIL ALCOHOL | |
CAS No. |
13269-35-7 | |
| Record name | (+)-Hyoscyamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013269357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Hyoscyamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201045952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYOSCYAMINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3203SI72M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (+)-HYOSCYAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3553 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
106 °C | |
| Record name | (+)-HYOSCYAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3553 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: (+)-Hyoscyamine is a muscarinic acetylcholine receptor antagonist. It binds to these receptors, preventing acetylcholine from binding and exerting its effects. [, , , ]
A: By blocking muscarinic receptors, this compound inhibits parasympathetic nerve impulses, leading to a decrease in smooth muscle tone and glandular secretions. This results in a range of effects including reduced gastrointestinal motility, decreased salivation, and pupil dilation. [, , ]
A: Studies have demonstrated that this compound can enhance the analgesic effect of local anesthetics like procaine and lidocaine. This antinociceptive effect is attributed to a cholinergic mechanism, likely involving modulation of acetylcholine release at central synapses. [, ]
A: Yes, research suggests that the antinociceptive effect is stereochemistry-dependent. The R-(+)-enantiomer of Hyoscyamine consistently demonstrates higher efficacy compared to the S-(-)-enantiomer. [, ]
A: The molecular formula of this compound is C17H23NO3. It has a molecular weight of 289.37 g/mol. [, ]
A: this compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. NMR analysis can provide information about the carbon and hydrogen environments in the molecule, while IR spectroscopy can reveal functional groups present. [, , ]
A: Yes, this compound is known to be susceptible to racemization, forming atropine, particularly under acidic or basic conditions. This can impact its pharmacological activity. [, , ]
A: Accelerated stability studies are often conducted to assess the degradation of this compound in various formulations. These studies involve storing the drug product at elevated temperatures and monitoring its degradation over time. []
ANone: This section will be omitted as the provided research papers do not focus on this compound's catalytic properties. The research primarily focuses on its pharmacological activities and applications.
ANone: This section will be omitted as the provided research papers do not delve into computational chemistry or modeling studies conducted on this compound. The focus remains on experimental investigations of its properties and effects.
A: Modifications to the tropane ring system or the ester side chain can significantly influence the binding affinity and selectivity of this compound for muscarinic receptor subtypes. For example, changing the substituents on the phenyl ring of the tropic acid moiety can alter its interactions with the receptor. [, , ]
ANone: Strategies to enhance stability include:
ANone: This section will be omitted as the provided research papers primarily focus on the pharmacological and biochemical aspects of this compound, without delving into specific SHE (Safety, Health, and Environment) regulations.
A: this compound is primarily metabolized in the liver. Major metabolic pathways include hydrolysis to tropine and tropic acid, as well as N-oxidation. []
A: The elimination half-life of this compound is relatively short, typically ranging from 2 to 4 hours. []
A: Researchers have utilized various animal models, including rodents and rabbits, to investigate the pharmacological effects of this compound. These studies often focus on its effects on smooth muscle contraction, glandular secretions, and nociception. [, , , ]
ANone: This section will be omitted as the provided research papers predominantly focus on the acute pharmacological effects of this compound, without extensively exploring the development of resistance or cross-resistance mechanisms.
ANone: This section will be omitted as the primary focus is on scientific aspects rather than potential side effects or safety concerns. For comprehensive information on this matter, consulting relevant safety data sheets and medical literature is recommended.
ANone: This section will be omitted as the provided research papers do not explore specific drug delivery systems or targeting strategies for this compound. The research focuses on its fundamental mechanisms of action and effects on various systems.
ANone: This section will be omitted as the provided research papers do not explore the use of biomarkers or diagnostics in the context of this compound administration or its effects.
A: High-Performance Liquid Chromatography (HPLC) is a widely used technique for quantifying this compound in plant materials, biological samples, and pharmaceutical formulations. It provides accurate and sensitive measurements. [, , , ]
A: Chromatographic techniques, such as HPLC, coupled with appropriate detection methods like UV or mass spectrometry, allow for the separation and identification of this compound from other compounds in complex mixtures. [, ]
ANone: This section will be omitted as the provided research papers do not delve into specific studies regarding the dissolution and solubility characteristics of this compound.
ANone: Validation of analytical methods, especially for pharmaceuticals, involves assessing:
- Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively. []
ANone: This section will be omitted as the provided research papers do not explore the immunogenic potential of this compound or its effects on the immune system.
ANone: This section will be omitted as the provided research papers do not specifically address interactions between this compound and drug transporters.
ANone: This section will be omitted as the provided research papers primarily focus on this compound's pharmacological interactions and do not provide detailed insights into its potential to induce or inhibit drug-metabolizing enzymes.
ANone: This section will be omitted as the provided research papers do not specifically address the biocompatibility or biodegradability of this compound.
A: Yes, other muscarinic receptor antagonists, such as atropine and scopolamine, share some pharmacological similarities with this compound. The choice of agent often depends on the specific clinical indication, route of administration, and desired duration of action. [, , , ]
ANone: This section will be omitted as the provided research papers do not delve into specific waste management strategies or recycling possibilities related to this compound.
ANone: This section will be omitted as the provided research papers primarily present experimental findings and do not explicitly discuss the research infrastructure or resources utilized.
ANone: This section will be omitted as the provided research papers primarily focus on contemporary investigations of this compound and its properties.
ANone: this compound, along with other tropane alkaloids, has found applications in various fields:
- Plant Science: As a model compound to study alkaloid biosynthesis and plant secondary metabolism. [, , ]
- Analytical Chemistry: As a standard for developing and validating analytical techniques for quantifying tropane alkaloids. []
- Forensic Science: Potentially as a marker for the identification of certain plant species in forensic investigations. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


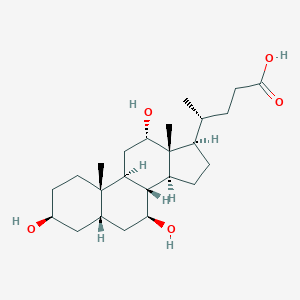

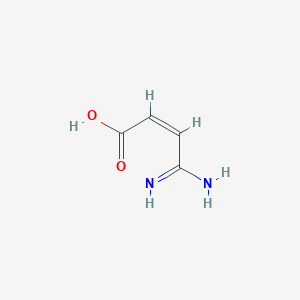
![ethyl 5-hydroxy-2-methyl-1-[3-(4-nitroanilino)propyl]-1H-benzo[g]indole-3-carboxylate](/img/structure/B227795.png)
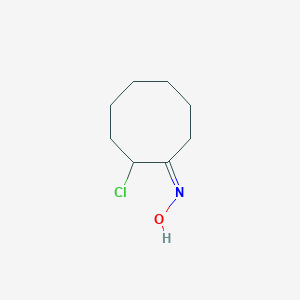
![5-(2-bromophenyl)-6-(3-hydroxypropyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B227803.png)
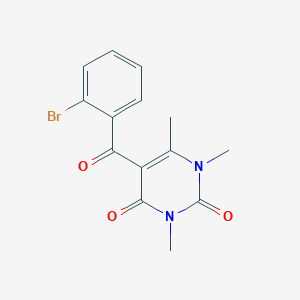
![1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide](/img/structure/B227810.png)


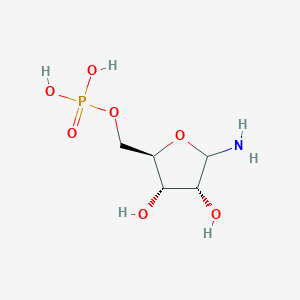

![5-[1-(3-imidazol-1-ylpropylamino)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B227832.png)
